T2AA (hydrochloride), with the chemical identifier CAS 2138331-07-2, is a small molecule recognized for its role as an inhibitor of the proliferating cell nuclear antigen (PCNA). This compound is significant in the field of cancer research due to its ability to disrupt the interaction between PCNA and its binding partners, thereby inhibiting DNA replication and inducing apoptosis in cancer cells .
T2AA (hydrochloride) is classified as a chemical compound that functions primarily as a biochemical inhibitor. It is synthesized for research purposes and is available through various chemical suppliers, including Cayman Chemical and MedChemExpress . The compound is used in scientific studies focused on cell cycle regulation and cancer therapeutics.
The synthesis of T2AA (hydrochloride) involves several chemical reactions that typically include the use of specific reagents and controlled conditions. While detailed synthetic protocols are proprietary, general methods for synthesizing similar compounds often include:
The molecular structure of T2AA (hydrochloride) can be represented by its chemical formula, which includes various functional groups contributing to its biological activity. The exact three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or computational modeling.
The structure typically features a central aromatic system that contributes to its binding affinity with PCNA.
T2AA (hydrochloride) participates in several key reactions that are crucial for its mechanism of action:
These reactions are often studied using biochemical assays that measure cell viability and DNA synthesis rates.
The mechanism by which T2AA exerts its effects involves:
Data from studies indicate that T2AA effectively reduces cell proliferation rates in various cancer cell lines.
T2AA (hydrochloride) exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
T2AA (hydrochloride) finds applications primarily in cancer research:
T2AA hydrochloride (CAS No.: 2138331-07-2) is a non-peptide small molecule with the systematic IUPAC name (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol hydrochloride. Its molecular formula is C₁₅H₁₆ClI₂NO₃, yielding a molecular weight of 547.55 g/mol [1] [6] [9]. The compound features a chiral center at the 2-amino-3-hydroxypropyl side chain, confirmed as the (S)-enantiomer through crystallographic data [4] [8]. Key structural elements include:
IC(C=C(C[C@H](N)CO)C=C1I)=C1OC2=CC=C(O)C=C2.Cl [6] ILDRWUYIAXQKLH-PPHPATTJSA-N [9] Table 1: Essential Physicochemical Identifiers of T2AA Hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 2138331-07-2 |
| Molecular Formula | C₁₅H₁₆ClI₂NO₃ |
| Exact Molecular Weight | 547.55 g/mol |
| Synonyms | T2-amino alcohol hydrochloride; (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol HCl |
| X-ray Crystallography | Confirms binding to PCNA PIP-box cavity [4] [8] |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7